Methyl 3,5-dinitrobenzoate

Catalog No.
S794943
CAS No.
2702-58-1
M.F
C8H6N2O6
M. Wt
226.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3,5-dinitrobenzoate

CAS Number

2702-58-1

Product Name

Methyl 3,5-dinitrobenzoate

IUPAC Name

methyl 3,5-dinitrobenzoate

Molecular Formula

C8H6N2O6

Molecular Weight

226.14 g/mol

InChI

InChI=1S/C8H6N2O6/c1-16-8(11)5-2-6(9(12)13)4-7(3-5)10(14)15/h2-4H,1H3

InChI Key

POGCCFLNFPIIGW-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Derivatization Agent:

M3,5-DNB is commonly used as a derivatization agent in analytical chemistry. Derivatization is a process that modifies a molecule to make it more amenable to analysis by techniques such as chromatography or mass spectrometry. M3,5-DNB reacts with various functional groups, such as alcohols, amines, and carboxylic acids, to form corresponding esters. These esters are often more volatile and easier to separate and detect than the parent compounds. For instance, M3,5-DNB is used to derivatize amino acids for analysis by gas chromatography-mass spectrometry (GC-MS) .

Precursor in Organic Synthesis:

M3,5-DNB can be used as a precursor in the synthesis of other organic compounds. For example, it can be converted to 3,5-dinitrobenzoic acid, which is a valuable intermediate in the synthesis of various pharmaceuticals and dyes .

Material Science Applications:

M3,5-DNB has been explored for potential applications in material science. It has been studied as a potential dopant for organic light-emitting diodes (OLEDs) and as a precursor for the synthesis of energetic materials .

Methyl 3,5-dinitrobenzoate is an organic compound with the molecular formula C₈H₆N₂O₆ and a CAS number of 2702-58-1. It is classified as an aromatic ester and features two nitro groups at the 3 and 5 positions of the benzoate ring, contributing to its unique chemical properties. This compound appears as a yellow crystalline solid and is soluble in organic solvents such as acetone and ethanol, but less so in water. Its structure can be represented as follows:

  • Chemical Structure:

    Methyl 3,5-dinitrobenzoate Structure

M3,5-DNB can pose several safety hazards:

  • Toxicity: M3,5-DNB is considered moderately toxic and can cause irritation upon contact with skin, eyes, and respiratory system [].
  • Flammability: M3,5-DNB is combustible and may ignite under excessive heat [].
  • Reactivity: M3,5-DNB can react vigorously with strong oxidizing agents [].
Due to the presence of the nitro groups, which are known for their electrophilic characteristics.

  • Electrophilic Aromatic Substitution: The nitro groups can activate the aromatic ring for further substitution reactions.
  • Nucleophilic Addition: It can react with nucleophiles under alkaline conditions, forming various derivatives. For example, it has been reported to react with creatinine in serum to produce a fluorophore under alkaline conditions .
  • Formation of Amino Derivatives: In the presence of specific bases like 1,8-diazabicyclo[5.4.0]undec-8-ene, it can undergo double addition reactions leading to aminoindole derivatives .

Methyl 3,5-dinitrobenzoate exhibits notable biological activity. Its derivatives have been studied for their potential use in medical diagnostics, particularly in serum creatinine determination. The compound reacts with creatinine to form a measurable product that can be used for clinical assessments . Additionally, its reactivity suggests potential applications in drug development and synthesis of biologically active molecules.

There are several methods for synthesizing methyl 3,5-dinitrobenzoate:

  • Nitration of Methyl Benzoate: Methyl benzoate can be nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 3 and 5 positions.
  • Esterification: The dinitrobenzoic acid can be esterified with methanol in the presence of an acid catalyst to yield methyl 3,5-dinitrobenzoate.
  • Reduction Reactions: Further modifications can be achieved through reduction or substitution reactions involving various nucleophiles.

Methyl 3,5-dinitrobenzoate finds applications in several fields:

  • Analytical Chemistry: Used as a reagent in assays for determining creatinine levels in biological samples.
  • Organic Synthesis: Serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
  • Research: Employed in studies investigating reaction mechanisms and intermediates due to its unique reactivity profile.

Methyl 3,5-dinitrobenzoate shares similarities with other nitro-substituted benzoates. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Methyl 4-nitrobenzoateC₇H₇N₁O₂Contains only one nitro group at position 4
Methyl 2,4-dinitrobenzoateC₈H₆N₂O₄Nitro groups at positions 2 and 4
Ethyl 3,5-dinitrobenzoateC₉H₈N₂O₆Ethyl group instead of methyl

Uniqueness

Methyl 3,5-dinitrobenzoate is unique due to its specific positioning of two nitro groups on the aromatic ring, which enhances its reactivity compared to similar compounds. This positioning allows for distinct electrophilic substitution patterns and interactions that are not observed in other dinitrobenzoates.

XLogP3

1.8

Hydrogen Bond Acceptor Count

6

Exact Mass

226.02258592 g/mol

Monoisotopic Mass

226.02258592 g/mol

Heavy Atom Count

16

UNII

UB421R8G90

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2702-58-1

Wikipedia

Benzoic acid, 3,5-dinitro-, methyl ester
Methyl 3,5-dinitrobenzoate

Dates

Modify: 2023-08-15

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